molecular formula C12H11N5S B2441641 7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058238-61-1

7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2441641
CAS No.: 1058238-61-1
M. Wt: 257.32
InChI Key: GHGUWVAZHDKKSE-UHFFFAOYSA-N
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Description

“7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a type of heterocyclic compound. It belongs to the class of triazolopyrimidines, which are known for their wide range of biological activities . The compound contains a benzylthio group attached to the 7th position and a methyl group attached to the 3rd position of the triazolopyrimidine core .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a triazolopyrimidine core with a benzylthio group at the 7th position and a methyl group at the 3rd position . The exact structure can be determined using spectral data and elemental analyses .

Scientific Research Applications

Cardiovascular Applications

The research conducted by T. Novinson et al. (1982) explored 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of cAMP phosphodiesterase from various tissues. Specifically, compounds like 2-(benzylthio)-5-methyl-7-(dimethylamino)-1,2,4-triazolo[1,5-a]pyrimidine were found to be potent in inhibiting cAMP PDE isolated from rabbit heart, indicating potential cardiovascular applications. Intravenous treatment with these compounds in dogs demonstrated a significant increase in cardiac output without affecting the heart rate, suggesting their promise as new cardiovascular agents (T. Novinson et al., 1982).

Antimicrobial Activity

A. El-Agrody et al. (2001) synthesized a variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones through the reaction of 9-amino-7-(4’-chlorophenyl)-8,9-dihydro-8-imino-6H,7H-[1]benzopyrano[3,4:5,6]pyrano[2,3-d]pyrimidine-6-one with a variety of reagents. The antimicrobial activity of some synthesized compounds was tested, contributing to the field of antimicrobial research (A. El-Agrody et al., 2001).

Synthesis and Chemical Properties

M. Fizer et al. (2013) presented a new method of synthesis for 3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2(1H)-thione derivatives, expanding the chemical toolbox available for creating compounds with potential biological activities. Their work contributes to the foundational knowledge needed to explore these compounds' properties further (M. Fizer et al., 2013).

Potential Anticancer Agents

Y. Makisumi (1961) investigated the synthesis of s-triazolo[2, 3-α]pyrimidine derivatives and their condensation with benzaldehyde. The study aimed to produce compounds for potential evaluation as anticancer agents, highlighting the diverse applicability of triazolopyrimidine derivatives in medicinal chemistry (Y. Makisumi, 1961).

Heterocyclic Compound Synthesis

N. Pokhodylo et al. (2010) focused on synthesizing [1,2,3]triazolo[4,5-d]pyrimidine-7-thiones as building blocks for potentially biologically active compounds. By catalyzing the cyclization of 2-cyanoethanethioamide with arylazides and further reacting with triethyl orthoformate, they developed a method for creating diverse and potentially active heterocyclic compounds (N. Pokhodylo et al., 2010).

Future Directions

The future research directions for “7-(benzylthio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” and similar compounds could include further exploration of their biological activities, development of more efficient synthesis methods, and detailed investigation of their mechanism of action .

Properties

IUPAC Name

7-benzylsulfanyl-3-methyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5S/c1-17-11-10(15-16-17)12(14-8-13-11)18-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGUWVAZHDKKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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